BENGHE Foundational & Exploratory

Check Availability & Pricing

"1-(2-Bromophenyl)piperidin-2-one" CAS
number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(2-Bromophenyl)piperidin-2-one

Cat. No.: B1346838

Technical Guide: 1-(2-Bromophenyl)piperidin-2-
one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)piperidin-2-
one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the
absence of a registered CAS number and extensive experimental data for this specific
positional isomer, this document focuses on its probable synthetic route, predicted identifiers,
and the known biological activities of structurally related compounds. The synthesis of N-aryl
lactams, such as 1-(2-Bromophenyl)piperidin-2-one, is most effectively approached through
palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. The
piperidine and bromophenyl moieties are common pharmacophores, suggesting potential
applications in various therapeutic areas, including oncology and neurology. This guide aims to
serve as a foundational resource for researchers interested in the synthesis and evaluation of
this and similar N-aryl piperidinone derivatives.

Compound Identification

While a specific CAS number for 1-(2-Bromophenyl)piperidin-2-one could not be located in
publicly available databases, identifiers for closely related isomers and analogous structures
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are provided below for comparative purposes. The lack of a dedicated entry for the target
compound suggests it is not a widely commercialized or extensively studied molecule.

Table 1: Identifiers of 1-(Bromophenyl)piperidin-2-one Isomers and Related Compounds

Molecular

Compound Molecular .

CAS Number Weight (g/mol  PubChem CID
Name Formula |
1-(4-
Bromophenyl)pip  27471-43-8 C11H12BrNO 254.12 114745
eridin-2-one
4-(4-
Bromophenyl)pip  1893051-68-7 C11H12BrNO 254.12 78051755
eridin-2-one
4-(2-
Bromophenyl)pip  99983-26-3 C11H10BrNO:2 268.11 63156685
eridine-2,6-dione
1-(2-
Bromophenyl)pip  1011-13-8 C10H13BrN:z 241.13 70395
erazine

Proposed Synthesis: Buchwald-Hartwig Amination

The most plausible and versatile method for the synthesis of 1-(2-Bromophenyl)piperidin-2-
one is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a
cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.
[1] The reaction involves the coupling of an aryl halide (in this case, 1-bromo-2-iodobenzene or
1,2-dibromobenzene) with a lactam (piperidin-2-one).

Reaction Scheme
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Caption: Proposed synthesis of 1-(2-Bromophenyl)piperidin-2-one.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the N-arylation of
lactams.[2] Optimization of reaction conditions (temperature, reaction time, and specific
catalyst/ligand system) may be necessary to achieve a high yield.

Materials:

e 1-Bromo-2-iodobenzene or 1,2-dibromobenzene

e Piperidin-2-one

o Palladium catalyst (e.qg., Tris(dibenzylideneacetone)dipalladium(0) - Pdz(dba)s)
e Phosphine ligand (e.g., Xantphos)

e Base (e.g., Cesium carbonate - Cs2COs3)
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e Anhydrous solvent (e.g., Toluene or 1,4-dioxane)
 Inert gas (Argon or Nitrogen)
Procedure:

o Reaction Setup: In an oven-dried Schlenk flask, combine 1-bromo-2-iodobenzene (1.0
equivalent), piperidin-2-one (1.2 equivalents), cesium carbonate (1.5 equivalents), the
palladium catalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three
times.

e Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the aryl
halide) to the flask via syringe.

o Reaction: Heat the mixture to a temperature between 80-110 °C with vigorous stirring.

o Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or
Liguid Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a
suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove
insoluble inorganic salts and the catalyst.

o Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over
anhydrous sodium sulfate or magnesium sulfate.

 Purification: Remove the solvent under reduced pressure. The crude product can then be
purified by flash column chromatography on silica gel to yield the pure 1-(2-
Bromophenyl)piperidin-2-one.

Potential Biological Activity and Therapeutic
Applications

The piperidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide
range of pharmaceuticals.[3][4] N-aryl piperidines, in particular, have been investigated for a
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variety of biological activities. The presence of a bromophenyl group can influence the
pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its activity.

Table 2: Reported Biological Activities of Structurally Related Compound Classes

Reported Biological Potential Therapeutic
Compound Class o
Activities Areas
o Antidepressant, Anxiolytic, Central Nervous System
N-Aryl Piperidinones ] ) )
Antipsychotic Disorders

o Antimicrobial, Antifungal, Local  Infectious Diseases, Pain
Bromophenyl Derivatives ]
Anesthetic Management

o Analgesic (Opioid Receptor )
Phenylpiperidines ] ) Pain Management, Oncology
Modulation), Anticancer

] ) Serotonin Receptor (5-HT) Neurological and Psychiatric
N-Arylpiperazines ) ) )
Antagonism/Agonism Disorders

The combination of the piperidin-2-one lactam and the 2-bromophenyl moiety in the target
compound suggests that it could be a candidate for investigation in areas such as
neuropharmacology and oncology. The ortho-position of the bromine atom may introduce
specific conformational constraints that could lead to unique receptor interactions compared to
its meta- and para-isomers.

lllustrative Signaling Pathway: P2X7 Receptor
Antagonism

N-arylpiperazine and related piperidine derivatives have been identified as antagonists of the
P2X7 receptor, which is implicated in inflammatory processes.[5] While the specific activity of 1-
(2-Bromophenyl)piperidin-2-one is unknown, a hypothetical mechanism of action involving
P2X7 receptor antagonism can be visualized as follows:
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Caption: Hypothetical antagonism of the P2X7 receptor.

Conclusion

1-(2-Bromophenyl)piperidin-2-one represents an under-explored chemical entity with
potential for applications in drug discovery. This technical guide provides a robust framework
for its synthesis via the Buchwald-Hartwig amination and outlines potential areas of biological
investigation based on the activities of structurally analogous compounds. Further research is
warranted to synthesize this compound, confirm its structure, and evaluate its pharmacological
profile to unlock its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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